molecular formula C13H16N4O2S B2799172 5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1448065-37-9

5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2799172
CAS No.: 1448065-37-9
M. Wt: 292.36
InChI Key: MQYSLOYVOJQELM-UHFFFAOYSA-N
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Description

5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate amine precursors.

    Formation of the Isoxazole Ring: Isoxazole rings can be formed by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiazole, piperidine, and isoxazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole component.

Uniqueness

5-METHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of thiazole, piperidine, and isoxazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-8-11(16-19-9)12(18)15-10-2-5-17(6-3-10)13-14-4-7-20-13/h4,7-8,10H,2-3,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYSLOYVOJQELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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